CID 2745687
Übersicht
Beschreibung
CID 2745687 is a specific, reversible, and competitive antagonist of the G-protein-coupled receptor 35 (GPR35). This compound has been studied for its potential anti-cancer properties, particularly in colorectal cancer cells, where it inhibits anchorage-independent cell growth by disrupting YAP/TAZ activity .
Wissenschaftliche Forschungsanwendungen
CID 2745687 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Funktion und Hemmung von GPR35 zu untersuchen.
Biologie: Die Verbindung wird in zellulären Assays eingesetzt, um ihre Auswirkungen auf die Zellproliferation und Signalwege zu untersuchen.
Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, insbesondere bei Kolorektalkrebs.
Industrie: Die Verbindung wird bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf GPR35 abzielen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es kompetitiv und reversibel an GPR35 bindet und so die Aktivität des Rezeptors blockiert. Diese Hemmung verhindert den GPR35-vermittelten Anstieg der Phosphorylierung der extrazellulären signalregulierten Kinase (ERK1/2) und der Rekrutierung von β-Arrestin, die durch Agonisten wie Paminsäure induziert werden. Die Wirkung der Verbindung stört den YAP/TAZ-Signalweg, der für das ankerunabhängige Wachstum in Kolorektalkrebszellen entscheidend ist .
Ähnliche Verbindungen:
ML-145: Ein weiterer GPR35-Antagonist, der die Aktivität des Rezeptors kompetitiv hemmt.
Cromolyn Dinatrium: Ein Agonist, der eine überlappende Bindungsstelle mit this compound teilt.
Vergleich: this compound ist einzigartig in seiner Fähigkeit, als spezifischer, reversibler und kompetitiver Antagonist von GPR35 mit hoher Affinität (K_i = 12,8 nM) zu wirken. Im Gegensatz zu einigen anderen Antagonisten fördert this compound nicht die YAP/TAZ-Aktivität, sondern stört sie effektiv, was es zu einem vielversprechenden Kandidaten für die Antikrebsforschung macht .
Wirkmechanismus
Target of Action
The primary target of CID 2745687 is the orphan receptor GPR35 . GPR35 is a member of the G-protein-coupled receptor family and has been implicated in various diseases, including colorectal cancer .
Mode of Action
This compound acts as a competitive, reversible antagonist of GPR35 . It blocks the GPR35-mediated increase in ERK1/2 phosphorylation and β-arrestin recruitment induced by pamoic acid . It competitively inhibits the effects at human GPR35 of cromolyn disodium and zaprinast, two agonists that share an overlapping binding site .
Biochemical Pathways
This compound affects the Hippo signaling pathway, specifically the YAP/TAZ activity . YAP/TAZ target genes were expressed relatively higher in GPR35 overexpressed cells and lower in GPR35 knock-down cells .
Result of Action
This compound attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells . It reduces the growth promoted by GPR35 in soft-agar, which is a model for anchorage-independent growth .
Action Environment
The action of this compound can be influenced by environmental factors such as the expression level of GPR35 and the presence of other GPR35 agonists .
Biochemische Analyse
Biochemical Properties
CID 2745687 interacts with GPR35, a member of the orphan G-protein-coupled receptor family . It acts as a potent antagonist in β-arrestin-2 interaction assays only at human GPR35 . The compound disrupts the activity of YAP/TAZ, which are target genes of GPR35 and are required for anchorage-independent growth of CRC cells .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the growth of CRC cells in an anchorage-independent manner . It reduces the expression of YAP/TAZ target genes, which are relatively higher in GPR35 overexpressed cells . This leads to a decrease in cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the GPR35 receptor . This results in the disruption of YAP/TAZ activity, which is positively correlated to GPR35 expression level . The compound’s inhibitory effect on YAP/TAZ activity is only partly attenuated by ROCK1/2 inhibitor .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the compound exhibits its inhibitory effects on YAP/TAZ activity in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, specifically six-week-old male C57BL/6 mice, this compound (administered orally every day for the last 4 weeks at a dosage of 1 mg/kg) has been observed to reverse Lodoxamide-mediated anti-fibrotic effects .
Metabolic Pathways
It is known that the compound influences the activity of the GPR35 receptor, which is implicated in various signaling processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 2745687 involves the preparation of 1-(2,4-difluorophenyl)-5-[(2-[(1,1-dimethylethyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester. The compound is synthesized through a series of reactions involving the formation of the pyrazole ring and subsequent functionalization with the difluorophenyl and thioxomethyl groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Analyse Chemischer Reaktionen
Arten von Reaktionen: CID 2745687 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Difluorphenyl- und Pyrazol-Moietäten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin- oder Alkoholderivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
ML-145: Another GPR35 antagonist that competitively inhibits the receptor’s activity.
Cromolyn Disodium: An agonist that shares an overlapping binding site with CID 2745687.
Zaprinast: Another agonist that interacts with GPR35
Comparison: this compound is unique in its ability to act as a specific, reversible, and competitive antagonist of GPR35 with a high affinity (K_i = 12.8 nM). Unlike some other antagonists, this compound does not promote YAP/TAZ activity but effectively disrupts it, making it a promising candidate for anti-cancer research .
Biologische Aktivität
CID 2745687, also known as 1-(2,4-Difluorophenyl)-5-[[2-[[(1,1-dimethylehyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester, is a selective antagonist of the orphan G protein-coupled receptor GPR35. This compound exhibits significant biological activity, particularly in the context of cancer research and cellular signaling pathways.
This compound functions primarily as a competitive and reversible antagonist of GPR35, with an inhibition constant of approximately 12.8 nM . It effectively blocks GPR35-mediated signaling pathways, including the phosphorylation of ERK1/2 and β-arrestin recruitment induced by agonists such as pamoic acid . The compound has been shown to inhibit anchorage-independent growth in colorectal cancer (CRC) cell lines by disrupting the activity of the YAP/TAZ signaling pathway, which is crucial for cancer cell proliferation and survival in non-adherent conditions .
Biological Activity in Cancer Research
Recent studies have highlighted the potential of this compound in targeting GPR35 for therapeutic applications in colorectal cancer. The following table summarizes key findings regarding its biological activity:
Study | Cell Lines | Key Findings | Concentration |
---|---|---|---|
Zhao et al. (2023) | HT-29, HCT116, LS174T | Inhibited anchorage-independent growth; reduced colony size and number | 10 μM |
R&D Systems (2024) | Various CRC lines | Blocked ERK1/2 phosphorylation; antagonized pamoic acid effects | N/A |
Kim et al. (2016) | THP-1 cells | Inhibited migration response; blocked by this compound | N/A |
Case Studies
- Colorectal Cancer Inhibition : In a study conducted by Zhao et al., this compound was applied to CRC cell lines with varying levels of GPR35 expression. The results indicated that treatment with CID significantly reduced colony formation in soft agar assays, suggesting its potential as an anti-cancer agent by inhibiting the pro-tumorigenic effects mediated by GPR35 .
- Migration Inhibition : Another investigation focused on the role of this compound in inhibiting migration in THP-1 cells (a human monocytic cell line). The study demonstrated that CID effectively blocked migration induced by agonists, further supporting its role as a GPR35 antagonist .
Pharmacological Profile
This compound's selectivity for human GPR35 over rodent orthologs makes it a valuable tool for studying the receptor's role in human physiology and pathology. Its ability to block agonist-induced effects highlights its potential for therapeutic applications beyond oncology, including cardiovascular and metabolic disorders where GPR35 is implicated .
Eigenschaften
IUPAC Name |
methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLZIBKERMMOA-AWQFTUOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CID-2745687 a valuable tool for studying GPR35?
A: CID-2745687 displays high selectivity for the human GPR35 receptor, making it a valuable pharmacological tool. Unlike some other GPR35 ligands, CID-2745687 demonstrates consistent antagonist activity across different assay types, including β-arrestin recruitment, receptor internalization, and G protein activation. [, ] This consistency strengthens its reliability in research settings. Furthermore, its human ortholog selectivity allows for targeted investigation of GPR35 function in human cell lines and tissues, providing more relevant insights for potential therapeutic applications. [, ]
Q2: How does CID-2745687 interact with GPR35 and what are the downstream consequences?
A: CID-2745687 acts as a competitive antagonist at human GPR35. [] It binds to the receptor, likely at a similar site as agonists like cromolyn disodium and zaprinast, preventing their binding and subsequent activation of GPR35. Interestingly, while CID-2745687 demonstrates competitive antagonism for some agonists, it exhibits a non-competitive mode of action against others, such as pamoate. [] This suggests potential complexities in the binding site and mechanism of action depending on the specific agonist involved. Further research is needed to fully elucidate these interactions.
Q3: What is the significance of the structure-activity relationship (SAR) for CID-2745687 and its analogs?
A: While detailed SAR studies on CID-2745687 are limited in the provided literature, it's important to note the compound's key structural features: a substituted pyrazole core, a difluorophenyl ring, and a tert-butylcarbamothioylhydrazinylidene moiety. [] These features likely contribute to its binding affinity and selectivity for human GPR35. Future research exploring modifications to these structural elements could help further optimize its potency, selectivity, and pharmacokinetic properties. Understanding the SAR is crucial for designing novel and improved GPR35 antagonists.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.